
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- is an organic compound with the molecular formula C10H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- typically involves the use of starting materials such as benzyl alcohol and propanal. One common synthetic route includes the following steps:
Protection of the hydroxyl group: Benzyl alcohol is reacted with a protecting group to form benzyl ether.
Aldol reaction: The protected benzyl alcohol undergoes an aldol reaction with propanal in the presence of a base, such as sodium hydroxide, to form the desired product.
Deprotection: The protecting group is removed to yield Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(phenylmethoxy)propanal.
Reduction: Formation of 3-hydroxy-2-(phenylmethoxy)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and undergo nucleophilic addition reactions, influencing various biochemical processes. The phenylmethoxy group can interact with hydrophobic regions of proteins and other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanal, 3-hydroxy-2-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a phenylmethoxy group.
Propanal, 3-hydroxy-2-(methoxy)-: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Propanal, 3-hydroxy-2-(ethoxy)-: Similar structure but with an ethoxy group instead of a phenylmethoxy group.
Uniqueness
Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and potential applications. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with specific biological activities.
Propriétés
| 76227-09-3 | |
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(2R)-3-hydroxy-2-phenylmethoxypropanal |
InChI |
InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m0/s1 |
Clé InChI |
JDNBRBUDLGGLQH-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@H](CO)C=O |
SMILES canonique |
C1=CC=C(C=C1)COC(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/no-structure.png)
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)

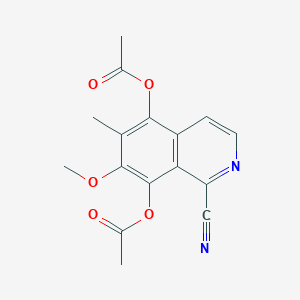
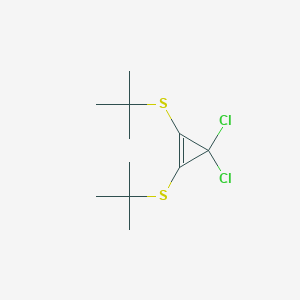
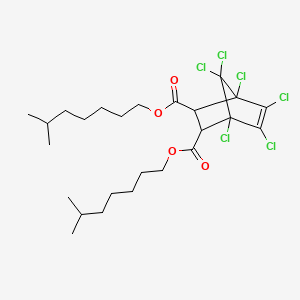

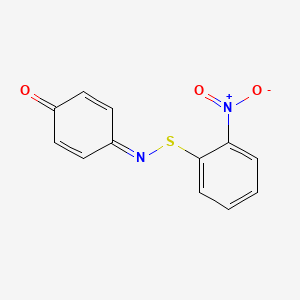
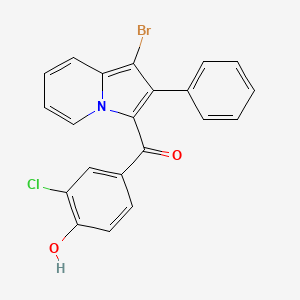
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
